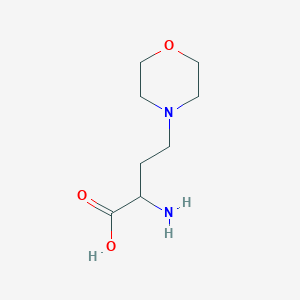

2-Amino-4-morpholinobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-morpholinobutanoic acid is a compound of significant interest in the field of pharmaceutical and analytical chemistry. It is known for its role as a pharmaceutical analytical impurity, which helps ensure the quality and safety of medicines .

Métodos De Preparación

The synthesis of 2-amino-4-morpholinobutanoic acid can be achieved through various methods. One common approach involves the use of a recyclable chiral auxiliary to form a corresponding nickel (II) complex with glycine Schiff base, which is then alkylated under basic conditions . This method is particularly useful for large-scale preparation. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Análisis De Reacciones Químicas

2-Amino-4-morpholinobutanoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxo derivative.

Reduction: Reduction reactions can be used to convert the oxo derivatives back to the amino form.

Substitution: This compound can undergo substitution reactions where the amino or morpholino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Aplicaciones Científicas De Investigación

Chemical Applications

2-Amino-4-morpholinobutanoic acid is utilized in several chemical processes:

- Reagent in Chemical Reactions : This compound serves as a reagent in various chemical reactions, playing a crucial role in synthesizing other compounds.

- Standard for Analytical Methods : It is used as a standard in analytical methods, helping to ensure the accuracy and reliability of experimental results.

Biological Applications

The biological significance of this compound is notable:

- Enzyme Interaction Studies : The compound is employed in studies focusing on enzyme interactions and metabolic pathways. Its unique morpholine structure allows it to selectively interact with specific receptor subtypes, particularly glutamate receptors, which are essential for synaptic transmission and plasticity in the brain.

- Neuropharmacology : Research indicates that this compound acts as an agonist at glutamate receptors. It may modulate excitatory neurotransmission, impacting processes such as learning and memory. This potential makes it a candidate for therapeutic applications in neurological disorders.

Medical Applications

In the medical field, the compound has several important uses:

- Pharmaceutical Analytical Impurity : As a USP Pharmaceutical Analytical Impurity (PAI), it is used for analytical testing to detect and measure pharmaceutical impurities. This application is vital for ensuring the quality and safety of medicines .

- Development of Pharmaceutical Formulations : The compound plays a role in the development of pharmaceutical formulations, where it helps assess the stability and efficacy of drug products.

Industrial Applications

The industrial applications of this compound include:

- Production of Chemical Products : It is applied in the production of various chemical products, contributing to quality control standards within manufacturing processes.

- Quality Control Standard : The compound serves as a quality control standard in industrial settings, ensuring that products meet specified criteria.

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on synaptic transmission in neuronal cultures. Results indicated that the compound enhanced excitatory neurotransmission by acting on glutamate receptors, suggesting its potential therapeutic role in treating cognitive disorders.

Case Study 2: Pharmaceutical Quality Control

In a pharmaceutical company, this compound was used as a standard for assessing impurities in drug formulations. The analytical tests demonstrated its effectiveness in identifying degradation products, leading to improved formulation stability.

Mecanismo De Acción

The mechanism of action of 2-amino-4-morpholinobutanoic acid involves its interaction with specific molecular targets and pathways. It is primarily used as an analytical impurity, meaning it helps in the identification and quantification of impurities in pharmaceutical products. This ensures that the final product meets the required safety and efficacy standards .

Comparación Con Compuestos Similares

2-Amino-4-morpholinobutanoic acid can be compared with other similar compounds such as:

2-Amino-4-hydroxybutanoic acid: This compound has a hydroxyl group instead of a morpholino group, which affects its chemical properties and applications.

2-Amino-4,4,4-trifluorobutanoic acid: The presence of trifluoromethyl groups in this compound makes it a bioisostere of leucine, used in drug design. The uniqueness of this compound lies in its morpholino group, which imparts specific chemical properties and makes it suitable for certain analytical applications.

Actividad Biológica

2-Amino-4-morpholinobutanoic acid (also known as 2-Amino-4-morpholinobutanoate or AMBA) is a non-proteinogenic amino acid characterized by a morpholine ring and an amino group attached to a butanoic acid backbone. Its molecular formula is C₉H₁₅N₃O₂. This compound has garnered attention in the field of neuropharmacology due to its significant biological activities, particularly its role as a modulator of glutamate receptors.

This compound functions primarily as an agonist at glutamate receptors, which are pivotal for synaptic transmission and plasticity in the central nervous system. The unique morpholine structure enhances its binding affinity and selectivity towards specific receptor subtypes, thereby modulating excitatory neurotransmission. This modulation is crucial for cognitive processes such as learning and memory, making AMBA a potential candidate for therapeutic applications in neurological disorders.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Receptor Interaction : Acts as an agonist at various glutamate receptor subtypes.

- Neuropharmacological Effects : Influences excitatory neurotransmission, impacting learning and memory.

- Therapeutic Potential : May be beneficial in treating conditions such as Alzheimer's disease and other cognitive impairments.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-4-phosphonobutanoic acid | Contains a phosphonate group instead of morpholine | Selective glutamate receptor ligand |

| L-glutamic acid | Standard amino acid with carboxylic groups | Major excitatory neurotransmitter |

| 2-Amino-3-(morpholino)propanoic acid | Similar morpholine structure but different backbone | Potential neuroprotective effects |

The distinctive interaction profile of this compound with glutamate receptors is attributed to the spatial configuration provided by the morpholine ring. This specificity allows for targeted modulation of neurotransmitter activity, minimizing the side effects commonly associated with broader-spectrum compounds like L-glutamic acid.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, highlighting its potential applications:

- Neurotransmitter Modulation : Research indicates that AMBA effectively modulates synaptic plasticity in rat hippocampal slices, demonstrating significant effects on long-term potentiation (LTP) and long-term depression (LTD), which are critical processes for learning and memory formation.

- In Vivo Studies : In animal models, administration of AMBA has been shown to enhance cognitive function and memory retention, suggesting its potential utility in treating neurodegenerative diseases.

- Binding Affinity Studies : Experimental approaches utilizing radiolabeled ligands have demonstrated that AMBA exhibits high binding affinity for specific subtypes of glutamate receptors, further supporting its role as a selective modulator.

Propiedades

IUPAC Name |

2-amino-4-morpholin-4-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c9-7(8(11)12)1-2-10-3-5-13-6-4-10/h7H,1-6,9H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSDVFIYMCKDLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.